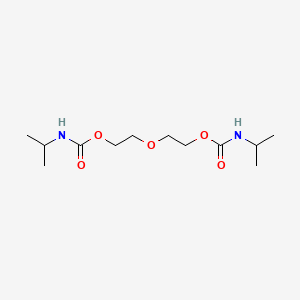
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) is a chemical compound known for its unique structural properties and potential applications in various fields This compound consists of an oxybis(ethane-2,1-diyl) backbone with two isopropylcarbamate groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) typically involves the reaction of oxybis(ethane-2,1-diyl) with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to monitor the reaction progress and product purity.
化学反応の分析
Types of Reactions
Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The isopropylcarbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.
科学的研究の応用
Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) can be compared with other similar compounds, such as:
Oxybis(ethane-2,1-diyl) bis(ethylcarbamate): This compound has ethylcarbamate groups instead of isopropylcarbamate groups, leading to different chemical and biological properties.
Oxybis(ethane-2,1-diyl) bis(methylcarbamate): The presence of methylcarbamate groups results in distinct reactivity and applications compared to oxybis(ethane-2,1-diyl) bis(isopropylcarbamate).
The uniqueness of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for various specialized applications.
特性
CAS番号 |
6271-03-0 |
|---|---|
分子式 |
C12H24N2O5 |
分子量 |
276.33 g/mol |
IUPAC名 |
2-[2-(propan-2-ylcarbamoyloxy)ethoxy]ethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O5/c1-9(2)13-11(15)18-7-5-17-6-8-19-12(16)14-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) |
InChIキー |
ANHDPOPZVMGCCP-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)OCCOCCOC(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


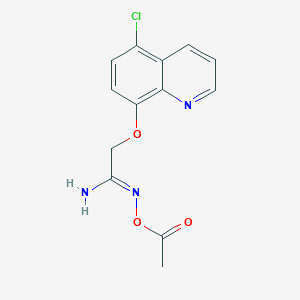

![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
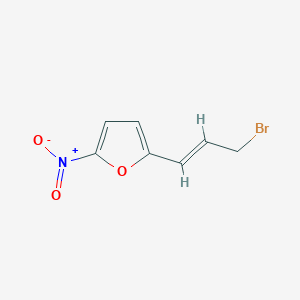
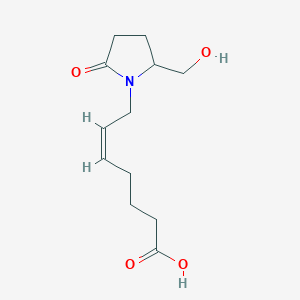
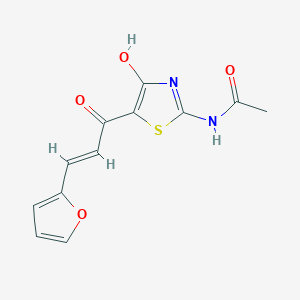

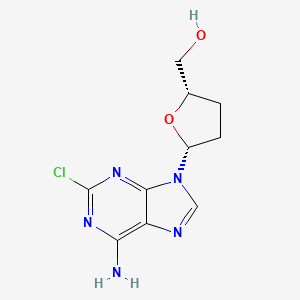

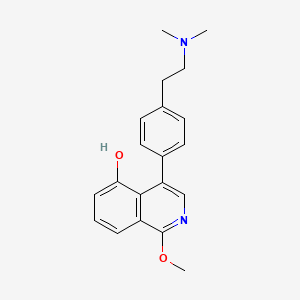

![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)

![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
